(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid
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Overview
Description
(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and methylthio groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in the design of enzyme inhibitors, where it can interact with active site residues and modulate enzyme activity . The boronic acid group can also participate in hydrogen bonding and coordinate with metal ions, further influencing its biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid stands out due to the presence of multiple functional groups that provide a unique combination of reactivity and selectivity. The fluoro and methylthio groups enhance its chemical stability and reactivity, while the benzyloxy group offers additional sites for functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H14BFO3S |
---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(3-fluoro-2-methylsulfanyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3 |
InChI Key |
LDDXVERDNAZDBE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)SC)(O)O |
Origin of Product |
United States |
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